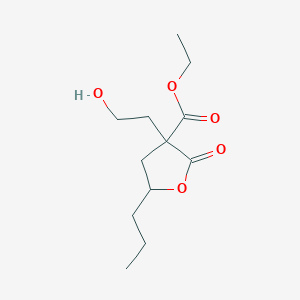![molecular formula C18H12ClNO5 B12888862 2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid CAS No. 924634-37-7](/img/structure/B12888862.png)
2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring The addition of a 4-chlorobenzyl group and two carboxylic acid groups at positions 4 and 8, along with a hydroxyl group at position 3, makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For this compound, the starting materials could include 4-chlorobenzaldehyde and a suitable amine derivative of quinoline. The reaction conditions often require heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process might involve crystallization or chromatography to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-chlorobenzyl)-3-quinolinone-4,8-dicarboxylic acid.
Reduction: Formation of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dimethanol.
Substitution: Formation of derivatives with different substituents on the benzyl group.
Aplicaciones Científicas De Investigación
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a fluorescent probe due to its quinoline core.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.
Industry: Used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The carboxylic acid groups can form hydrogen bonds with biological targets, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorobenzyl)-3-hydroxyquinoline-4-carboxylic acid
- 2-(4-chlorobenzyl)-3-hydroxyquinoline-8-carboxylic acid
- 2-(4-methylbenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid
Uniqueness
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can enhance its solubility and reactivity. The 4-chlorobenzyl group adds to its potential biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
924634-37-7 |
|---|---|
Fórmula molecular |
C18H12ClNO5 |
Peso molecular |
357.7 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid |
InChI |
InChI=1S/C18H12ClNO5/c19-10-6-4-9(5-7-10)8-13-16(21)14(18(24)25)11-2-1-3-12(17(22)23)15(11)20-13/h1-7,21H,8H2,(H,22,23)(H,24,25) |
Clave InChI |
QEAGQQUTKUUZNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(N=C2C(=C1)C(=O)O)CC3=CC=C(C=C3)Cl)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


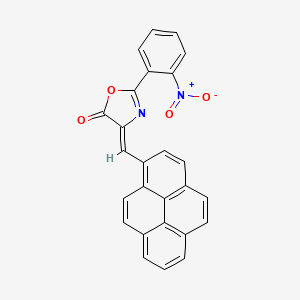
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)



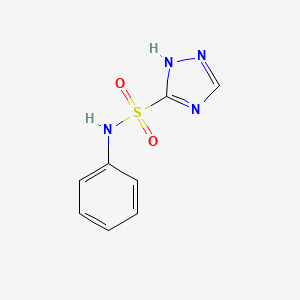

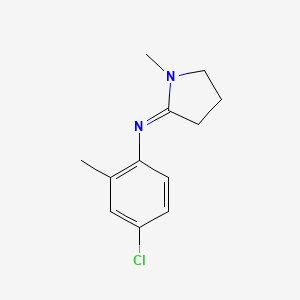

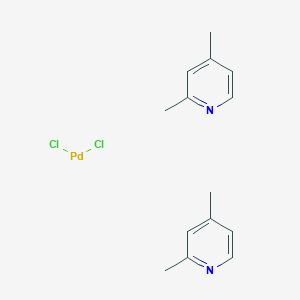
![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
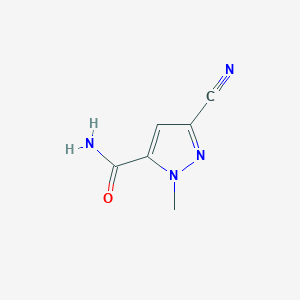
![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)
